Sangivamycin hydrochloride

Protein Kinase C Kinase Selectivity Signal Transduction

Researchers studying PKC-mediated signaling require tool compounds that avoid confounding off-target kinase inhibition. Sangivamycin hydrochloride addresses this need with validated PKC selectivity over PKA, unlike pan-kinase inhibitors such as H-7. The hydrochloride salt form offers enhanced aqueous solubility and chemical stability versus the free base. • Selective PKC inhibitor (Ki = 10-15 μM); minimal PKA/PKG cross-reactivity • Inhibits nuclear RNA synthesis (ID50 = 10 μM) while preserving DNA synthesis • Extensively validated reference compound for P-TEFb/PKC axis studies • C-5 carboxamide substituent ensures functional selectivity over tubercidin and toyocamycin analogs

Molecular Formula C12H16ClN5O5
Molecular Weight 345.74 g/mol
CAS No. 21090-35-7
Cat. No. B1257104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSangivamycin hydrochloride
CAS21090-35-7
Synonyms4-amino-5-carboxamido-7-(D-ribofuranosyl)-pyrrolo-(2,3-d)pyrimidine
NSC 65346
sangivamycin
sangivamycin monohydrochloride
Molecular FormulaC12H16ClN5O5
Molecular Weight345.74 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.Cl
InChIInChI=1S/C12H15N5O5.ClH/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H/t5-,7-,8-,12-;/m1./s1
InChIKeyWTSGTUMQZSEZIW-CCUUNMJDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sangivamycin Hydrochloride: Selective PKC Inhibitor


Sangivamycin hydrochloride (CAS 21090-35-7) is the hydrochloride salt form of sangivamycin (CAS 18417-89-5), a 7-deazaadenosine nucleoside analog antibiotic originally isolated from Streptomyces rimosus [1]. Sangivamycin functions as a potent and selective inhibitor of protein kinase C (PKC) with an apparent Ki of 10-15 μM [2], and exhibits antiproliferative activity against multiple human cancer cell lines .

PKC pathway inhibition studies
Cell-model antiproliferative assay context
7-Deazaadenosine nucleoside probe

Sangivamycin vs. 7-Deazaadenosine Analogs


The 7-deazaadenosine nucleoside class comprises structurally similar antibiotics including tubercidin, toyocamycin, and sangivamycin. Despite sharing the pyrrolo[2,3-d]pyrimidine core, these analogs exhibit profoundly divergent biological activity profiles that preclude interchangeable use in research applications. Sangivamycin demonstrates strong PKC inhibitory activity and robust cellular bleb-formation inhibition, whereas the closely related analogs tubercidin and toyocamycin show only weak activity in these same assays [1]. Furthermore, the thioamide analog thiosangivamycin displays approximately 50-fold greater potency than sangivamycin in histone H1 phosphorylation inhibition [2]. These differences arise from distinct C-5 substituents (carboxamide vs. cyano vs. unsubstituted) that critically determine kinase inhibition selectivity and cellular potency.

Analog mismatch

Tubercidin and toyocamycin exhibit weak PKC activity; functional activity may not transfer.

Potency context

Thiosangivamycin potency profile differs substantially; assay response may shift.

C-5 substituent

Carboxamide vs. cyano substituent alters kinase inhibition and cellular profile.

Sangivamycin Head-to-Head Comparisons


PKC Selectivity: Comparison with H-7

Sangivamycin selectively inhibits PKC compared to cAMP-dependent protein kinase (PKA), whereas the reference pan-kinase inhibitor H-7 demonstrates non-selective inhibition across PKC, PKA, and PKG. Sangivamycin inhibited PKC with apparent Ki values of 11-15 μM [1], while showing reduced activity against PKA. In contrast, H-7 inhibits PKC, PKG, and PKA with IC50 values of 6.0, 5.8, and 3.0 μM respectively , indicating poor kinase selectivity.

PKC Selectivity vs H-7
Head-to-head
Sangivamycin: PKC Ki 11–15 μM, selective over PKA; H-7: pan-kinase inhibition
Supports PKC-selective assay design
Cell-free kinase assay; ATP competitive
Protein Kinase C Kinase Selectivity Signal Transduction

PKC Inhibition: 7-Deazaadenosine Analog Comparison

In a direct comparative study, sangivamycin demonstrated strong inhibitory activity against both bleb-formation in K562 cells and PKC, whereas the structurally related 7-deazaadenosine antibiotics tubercidin and toyocamycin exhibited only weak activities in both assays [1]. The study explicitly noted sangivamycin's unique biological role as a PKC inhibitor among this nucleoside class.

Analog PKC Activity
Head-to-head
Sangivamycin strong bleb-formation & PKC inhibition vs. tubercidin/toyocamycin weak
Functional PKC inhibition absent in common analogs
K562 cell assay context
Pyrrolopyrimidine Antibiotics PKC Inhibitor Screening Bleb-Formation Assay

RNA Synthesis Inhibition: Thiosangivamycin Comparison

In L1210 leukemia cells, sangivamycin inhibited nuclear RNA synthesis with a median inhibitory dose of 1 × 10⁻⁵ M (10 μM) following 30-minute pretreatment [1]. Importantly, sangivamycin did not inhibit DNA synthesis at comparable concentrations, whereas thiosangivamycin inhibited DNA synthesis by 20-35% [1]. Overall, sangivamycin was approximately 10-fold less potent than thiosangivamycin in inhibiting nuclear RNA synthesis across all RNA species [1].

RNA Synthesis ID50
Head-to-head
ID50 = 10 μM (RNA); spares DNA synthesis
RNA-selective transcription inhibition context
Thiosangivamycin 10-fold more potent but inhibits DNA 20–35%
Transcription Inhibition L1210 Leukemia Cells Nucleoside Analog

Histone H1 Phosphorylation: Thiosangivamycin Comparison

In whole Ehrlich ascites cells, sangivamycin inhibited histone H1 phosphorylation with 50% inhibition at 100 μM [1]. The thioamide analog thiosangivamycin was approximately 50-fold more potent in this assay, with a 50% inhibitory concentration 40-fold lower than sangivamycin in cell-free PK-I assays [1]. Sangivamycin acted as a competitive inhibitor versus ATP with histone H1 or casein substrate [1].

Histone H1 Phosphorylation IC50
Head-to-head
IC50 = 100 μM
Lower-potency tool for histone phosphorylation assays
Thiosangivamycin 40–50× more potent
Histone Phosphorylation Nuclear Protein Kinase Cell Cycle

P-TEFb/PKC Dual Inhibition: ARC Comparison

A comparative study established that ARC (NSC 188491) possesses identical activity to sangivamycin, including inhibition of both P-TEFb and PKC [1]. The cytotoxic effects of ARC toward cells are similar to those of sangivamycin and toyocamycin, with a high correlation coefficient observed between ARC and sangivamycin across a panel of cell lines [1]. These data indicate functional equivalence between the two compounds in the tested parameters.

P-TEFb/PKC Dual Activity
Head-to-head
ARC (NSC 188491) identical P-TEFb/PKC inhibition; high cytotoxicity correlation
Reported comparator assay-response context
12 cell line panel; 14C-leucine viability assay
P-TEFb Kinase CDK9 Transcription Elongation

Sangivamycin Research Applications


PKC-Selective Signal Transduction

For investigations into PKC-mediated signaling pathways where confounding PKA or PKG inhibition would compromise data interpretation, sangivamycin provides a PKC-selective tool [1]. Unlike the pan-kinase inhibitor H-7 (IC50: PKC 6.0 μM, PKA 3.0 μM, PKG 5.8 μM), sangivamycin demonstrates selective PKC inhibition over PKA .

7-Deazaadenosine Analog Discrimination

When research requires functional PKC inhibition within the pyrrolopyrimidine chemical space, sangivamycin is the appropriate selection. Direct comparative data demonstrate that sangivamycin exhibits strong PKC inhibitory activity and bleb-formation inhibition, whereas tubercidin and toyocamycin show only weak activities [1].

Selective RNA Synthesis Inhibition

For studies requiring specific inhibition of nuclear RNA synthesis while preserving DNA synthesis, sangivamycin (RNA ID50 = 10 μM) provides a cleaner profile than thiosangivamycin, which inhibits DNA synthesis by 20-35% at comparable concentrations [1].

P-TEFb/PKC Dual Inhibitor Reference

Sangivamycin serves as an extensively characterized reference compound for evaluating novel nucleoside analogs targeting the P-TEFb/PKC axis. ARC (NSC 188491) has been shown to possess identical activity to sangivamycin across both kinase inhibition and cytotoxicity profiles [1].

Application
Selection Property
Validation Focus
PKC signaling pathway studies
PKC-over-PKA selectivity profile
Kinase selectivity in cell-free and cell-based assays
Pyrrolopyrimidine PKC inhibition studies
Functional PKC inhibitory activity
Bleb-formation and kinase activity in K562 cells
RNA synthesis inhibition studies
RNA-selective transcription inhibition
Nuclear RNA vs. DNA synthesis in L1210 cells
P-TEFb/PKC dual-inhibitor studies
Reported activity equivalence to ARC
Cytotoxicity panel correlation

Technical Documentation Hub

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15 linked technical documents
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